ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole core, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 2-amino-5,7-dimethyl-1,3-benzothiazole under acidic conditions to form the imine intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification techniques like crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The thiophene and benzothiazole rings allow the compound to intercalate with DNA or inhibit enzyme activity by binding to the active site. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their electronic properties and biological activities.
Benzothiazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Esters of aromatic acids: Commonly used in pharmaceuticals and materials science.
Uniqueness
Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a thiophene ring, benzothiazole core, and ester functional group. This unique structure allows it to exhibit a wide range of biological activities and electronic properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-23-15(21)10-20-13-9-11(2)8-12(3)16(13)25-18(20)19-17(22)14-6-5-7-24-14/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFWMRMJVMQKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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